molecular formula C14H12N3P B14545059 5-Benzyl-1-phenyl-1H-1,2,4,3-triazaphosphole CAS No. 61821-69-0

5-Benzyl-1-phenyl-1H-1,2,4,3-triazaphosphole

Cat. No.: B14545059
CAS No.: 61821-69-0
M. Wt: 253.24 g/mol
InChI Key: YSWOYMLNQQKXJK-UHFFFAOYSA-N
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Description

5-Benzyl-1-phenyl-1H-1,2,4,3-triazaphosphole is a heterocyclic compound that features a unique triazaphosphole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-1-phenyl-1H-1,2,4,3-triazaphosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl azide with phenylphosphine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-1-phenyl-1H-1,2,4,3-triazaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the triazaphosphole ring into different reduced forms.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under inert atmospheres.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized triazaphosphole derivatives.

Scientific Research Applications

5-Benzyl-1-phenyl-1H-1,2,4,3-triazaphosphole has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism by which 5-Benzyl-1-phenyl-1H-1,2,4,3-triazaphosphole exerts its effects is not fully understood. it is believed to interact with specific molecular targets through its triazaphosphole ring. This interaction can modulate various biochemical pathways, leading to its observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: 5-Benzyl-1-phenyl-1H-1,2,4,3-triazaphosphole is unique due to its triazaphosphole ring, which imparts distinct chemical and physical properties

Properties

CAS No.

61821-69-0

Molecular Formula

C14H12N3P

Molecular Weight

253.24 g/mol

IUPAC Name

5-benzyl-1-phenyl-1,2,4,3-triazaphosphole

InChI

InChI=1S/C14H12N3P/c1-3-7-12(8-4-1)11-14-15-18-16-17(14)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

YSWOYMLNQQKXJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NP=NN2C3=CC=CC=C3

Origin of Product

United States

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